Cas no 85-01-8 (Phenanthrene)

Phenanthrene structure
Phenanthrene structure
商品名:Phenanthrene
CAS番号:85-01-8
MF:C14H10
メガワット:178.229203701019
MDL:MFCD00001168
CID:34334
PubChem ID:995

Phenanthrene 化学的及び物理的性質

名前と識別子

    • Phenanthrene
    • phenanthrene, pure
    • Phenanthrenetech
    • Phenznthrene
    • Phenanthrene Zone Refined (number of passes:30)
    • Phenanthrene solution
    • METHYLENE CHLORIDE IN THE STANDARD MATERIAL OF THE PHILIPPINE ORGANIC POLLUTANTS, CERTIFIED REFERENCE MATERIAL
    • O-DIPHENYLENEETHYLENE
    • Phenanthracene
    • Phenanthren
    • PHENANTHRENE FOR SYNTHESIS
    • Phenanthrene standard solution
    • PHENANTHRENE, REAGENT
    • Phenanthrin
    • PHENANTHRINE
    • Phenantrin
    • Ravatite
    • NSC26256
    • [3]Helicene
    • AI3-00790
    • CCRIS 1233
    • HSDB 2166
    • Phenanthren [German]
    • UNII-448J8E5BST
    • 448J8E5BST
    • YNPNZTXNASCQKK-UHFFFAOYSA-N
    • Phenanthrene, 97%
    • Coal tar pitch volatiles: phenanthrene
    • DSSTox_CID_4254
    • DSSTox_RID_77342
    • DSSTox_GSID_24254
    • PEY
    • Phenanthrenato
    • phenanthroline;
    • 9-Phenanthrene
    • phenanthrene-ring
    • Phenanthrene, 98%
    • Ph
    • HMS2268O22
    • Phenanthrene, zone-refined, >=99.5%
    • Q422037
    • bmse000560
    • Z57139327
    • (3)HELICENE
    • CHEMBL46730
    • Phenanthrene 100 microg/mL in Acetonitrile
    • CID 71309489
    • P2877
    • NCGC00091177-01
    • LS-1845
    • NCGC00091177-03
    • NSC 26256
    • Phenanthrene-13C2
    • BDBM50159266
    • FT-0633623
    • SMR000112025
    • MLS002454437
    • W-104097
    • P0079
    • Phenanthrene 200 microg/mL in Isooctane
    • EINECS 201-581-5
    • Phenanthrene, certified reference material, TraceCERT(R)
    • Phenanthrene-
    • DTXSID6024254
    • EN300-18073
    • NCGC00091177-02
    • A841054
    • InChI=1/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10
    • P1310
    • NCGC00259187-01
    • STL453632
    • FT-0631391
    • 85-01-8
    • Phenanthrene, sublimed grade, >=99.5%
    • NCGC00254398-01
    • 9,10-Dehydrophenanthrene
    • Phenanthrene (purified by sublimation)
    • P0331
    • FT-0673667
    • AKOS008967330
    • Tox21_201638
    • CS-0013733
    • CHEBI:28851
    • AC-11346
    • Fenantreno
    • phenanthren, kemisk rent
    • MFCD00001168
    • NCGC00091177-04
    • AS-12847
    • Phenanthrene, purum, for fluorescence, >=97.0% (HPLC)
    • Phenanthrene 10 microg/mL in Acetonitrile
    • Phenanthrene Zone Refined
    • PHENANTHRENE (IARC)
    • DTXCID904254
    • Phenanthrene 10 microg/mL in Cyclohexane
    • PHENANTHRENE [MI]
    • PHENANTHRENE [HSDB]
    • WLN: L B666J
    • Tox21_300573
    • 1173018-81-9
    • HY-B1727
    • CAS-85-01-8
    • Phenanthrene, analytical standard, for environmental analysis
    • 5-Amino-6-chloro-3-pyridinecarboxylicacidmethylester
    • PHENANTHRENE [IARC]
    • FT-0673668
    • NSC-26256
    • NS00009484
    • DB-043112
    • MDL: MFCD00001168
    • インチ: 1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H
    • InChIKey: YNPNZTXNASCQKK-UHFFFAOYSA-N
    • ほほえんだ: C1C=C2C=CC3C(C2=CC=1)=CC=CC=3
    • BRN: 1905428

計算された属性

  • せいみつぶんしりょう: 178.07800
  • どういたいしつりょう: 178.07825
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5

じっけんとくせい

  • 色と性状: 白色光輝蛍光板状結晶
  • 密度みつど: 1.063 g/mL at 25 °C(lit.)
  • ゆうかいてん: 98-100 °C (lit.)
  • ふってん: 340 °C(lit.)
  • フラッシュポイント: 華氏温度:51.8°f< br / >摂氏度:11°C< br / >
  • 屈折率: 1.5943
  • ようかいど: Soluble in alcohol, benzene, toluene, and glacial acetic acid
  • すいようせい: 不溶性
  • あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 3.99300
  • マーカー: 7212
  • かんど: 光に敏感
  • 濃度: 5000 μg/mL in methanol
  • ようかいせい: 水に不溶、エタノールに微溶、エーテル、氷酢酸、ベンゼン、四塩化炭素、二硫化炭素などに溶解

Phenanthrene セキュリティ情報

Phenanthrene 税関データ

  • 税関コード:2902909090
  • 税関データ:

    中国税関コード:

    2902909090

    概要:

    2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量

    要約:

    2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

Phenanthrene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-18073-50.0g
phenanthrene
85-01-8 95.0%
50.0g
$45.0 2025-03-21
TRC
P294800-25g
Phenanthrene
85-01-8
25g
$ 69.00 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044745-500g
Phenanthrene
85-01-8 98%
500g
¥504.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044745-25g
Phenanthrene
85-01-8 98%
25g
¥39 2023-02-16
BAI LING WEI Technology Co., Ltd.
943662-100G
Phenanthrene, 95%
85-01-8 95%
100G
¥ 587 2022-04-26
TRC
P294800-100g
Phenanthrene
85-01-8
100g
$ 100.00 2022-06-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018520-500g
Phenanthrene
85-01-8 97%
500g
¥436 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R129560-2ml
Phenanthrene
85-01-8 :
2ml
¥371 2024-05-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
73338-100MG
Phenanthrene
85-01-8
100mg
¥1254.46 2024-12-22
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P109247-5g
Phenanthrene
85-01-8 standard for GC,≥99%(GC)
5g
¥375.90 2023-09-01

Phenanthrene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Aluminum chloride
リファレンス
A convenient reduction of functionalized polycyclic aromatics into parent hydrocarbons
Node, Manabu; et al, Tetrahedron Letters, 1982, 23(6), 689-92

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Tetrahydrofuran ,  Iodine Solvents: Toluene ,  Tetrahydrofuran ;  7 h, rt
リファレンス
Synthesis of derivatives of phenanthrene and helicene by improved procedures of photocyclization of stilbenes
Talele, Harish R.; et al, Bulletin of the Chemical Society of Japan, 2009, 82(9), 1182-1186

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  48 h, rt
リファレンス
Catalytic disproportionation via carbonate redox tags - a unified strategy for mild hydrogenolysis and oxidations of C-O bonds
Toupalas, Georgios; et al, ChemRxiv, 2022, 1, 1-29

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Potassium iodide Solvents: Hexane ;  1.75 h
リファレンス
Air-Driven Potassium Iodide-Mediated Oxidative Photocyclization of Stilbene Derivatives
Matsushima, Tomoya; et al, Journal of Organic Chemistry, 2016, 81(17), 7799-7806

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ,  Water
リファレンス
α-Halo sulfones. I. Conformational requirements of α-sulfonyl carbanions in the synthesis of phenanthrenes from 2-chloro-2,7-dihydro-3,4,5,6-dibenzothiepin 1,1-dioxides
Paquette, Leo A., Journal of the American Chemical Society, 1964, 86(19), 4085-9

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Grubbs' catalyst ;  8 h, 25 °C
リファレンス
Polycyclic Aromatic Hydrocarbons by Ring-Closing Metathesis
Bonifacio, Margel C.; et al, Journal of Organic Chemistry, 2005, 70(21), 8522-8526

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Ammonia ,  Diboronic acid Catalysts: Palladium Solvents: Methanol ,  1,2-Dichloroethane ;  1 h, 50 °C
リファレンス
Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine
Korvinson, Kirill A.; et al, Advanced Synthesis & Catalysis, 2020, 362(1), 166-176

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile ,  1,3-Bis(1,1-dimethylethyl)hexahydro-1,3,2-diazaphosphorine Solvents: Toluene ;  5 h, 90 °C
リファレンス
Exploiting the radical reactivity of diazaphosphinanes in hydrodehalogenations and cascade cyclizations
Zhang, Jingjing; et al, Chemical Science, 2020, 11(18), 4786-4790

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Methyldimethoxysilane Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  rt; 12 h, 80 °C; cooled
リファレンス
Nickel-catalyzed reductive cleavage of aryl-oxygen bonds in alkoxy- and pivaloxyarenes using hydrosilanes as a mild reducing agent
Tobisu, Mamoru; et al, Chemical Communications (Cambridge, 2011, 47(10), 2946-2948

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Palladium diacetate Solvents: Cyclohexane ;  24 h, 140 °C
リファレンス
A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst
Modak, Atanu; et al, Chemical Communications (Cambridge, 2012, 48(35), 4253-4255

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
リファレンス
The Ramberg-Backlund rearrangement
Paquette, Leo A., Organic Reactions (Hoboken, 1977, 25,

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  24 h, 20 °C
リファレンス
Studies towards the total synthesis of Sch 56036; isoquinolinone synthesis and the synthesis of phenanthrenes
Walker, Edward R.; et al, Tetrahedron Letters, 2005, 46(38), 6537-6540

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Di-μ-bromohexacarbonylbis(tetrahydrofuran)dirhenium Solvents: 1,2-Dichloroethane ;  24 h, 25 °C
リファレンス
Indium-catalyzed construction of polycyclic aromatic hydrocarbon skeletons via dehydration
Kuninobu, Yoichiro; et al, Journal of Organic Chemistry, 2011, 76(17), 7005-7009

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  tert-Butyl nitrite Catalysts: Acridine Orange base Solvents: Dimethyl sulfoxide ;  0 °C; 6 h, rt
リファレンス
Visible-Light-Mediated Synthesis of Phenanthrenes through Successive Photosensitization and Photoredox by a Single Organocatalyst
Mandal, Tanumoy; et al, Organic Letters, 2022, 24(45), 8452-8457

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Diphenyl diselenide ,  Oxygen Solvents: Cyclohexane
リファレンス
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-bis(tricyclo[3.3.1.13,7]dec-2-yl)-, chloride (1:1) Solvents: Toluene ;  3 min, rt
1.2 Solvents: Toluene ;  18 h, 160 °C
リファレンス
Nickel-catalyzed reductive cleavage of aryl alkyl ethers to arenes in absence of external reductant
Tobisu, Mamoru; et al, Chemical Science, 2015, 6(6), 3410-3414

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Triethyl phosphite
リファレンス
Anomalous reactions of diethyl sodiophosphite and triethyl phosphite with some halogen derivatives
Arbuzov, B. A.; et al, Izvestiya Akademii Nauk SSSR, 1954, 837, 837-45

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: Ferrous chloride Solvents: Acetonitrile ;  15 min, rt
1.2 Solvents: Acetonitrile ;  16 h, 50 °C
1.3 Reagents: Water ;  15 min, rt
リファレンス
Iron-Catalyzed Reductive Radical Cyclization of Organic Halides in the Presence of NaBH4: Evidence of an Active Hydrido Iron(I) Catalyst
Ekomie, Audrey; et al, Angewandte Chemie, 2012, 51(28), 6942-6946

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hexamethylditin Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane
リファレンス
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Hexamethylditin Catalysts: Tetrakis(triphenylphosphine)palladium
リファレンス
Intramolecular biaryl coupling: asymmetric synthesis of the chiral B-ring diol unit of pradimicinone
Kelly, T. Ross; et al, Tetrahedron Letters, 1990, 31(2), 161-4

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Iodine Solvents: Toluene ,  Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
Continuous flow photocyclization of stilbenes - scalable synthesis of functionalized phenanthrenes and helicenes
Lefebvre, Quentin; et al, Beilstein Journal of Organic Chemistry, 2013, 9, 1883-1890

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) (tetraglyme complex) Solvents: 1,2-Dichloroethane
リファレンス
Aromatization of hydrocarbons by oxidative dehydrogenation catalyzed by the mixed addenda heteropoly acid H5PMo10V2O40
Neumann, Ronny; et al, Journal of Organic Chemistry, 1989, 54(19), 4607-10

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Triphenyl phosphite Catalysts: Rhenium oxide (Re2O7) Solvents: Toluene ;  18 h, 80 °C
リファレンス
Regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization of 7-oxabicyclo[2.2.1]hepta-2,5-dienes
Murai, Masahito; et al, Chemical Communications (Cambridge, 2019, 55(16), 2332-2335

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  25 °C
リファレンス
Visible-light-induced photocatalytic reductive transformations of organohalides
Kim, Hyejin; et al, Angewandte Chemie, 2012, 51(49), 12303-12306

ごうせいかいろ 25

はんのうじょうけん
1.1 Catalysts: Bismuth triflate Solvents: 1,2-Dichloroethane ;  2 h, 25 °C
リファレンス
Bismuth-Catalyzed Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) with a Phenanthrene Backbone via Cyclization and Aromatization of 2-(2-Arylphenyl)vinyl Ethers
Murai, Masahito; et al, Organic Letters, 2014, 16(16), 4134-4137

ごうせいかいろ 26

はんのうじょうけん
1.1 Catalysts: Cobalt(II) acetylacetonate ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Hexylmagnesium bromide Solvents: Tetrahydrofuran ;  12 h, 70 °C
リファレンス
Cobalt-Catalyzed Reduction of Aryl Sulfones to Arenes by Means of Alkylmagnesium Reagents
Fukuda, Jun-ichi; et al, Asian Journal of Organic Chemistry, 2018, 7(10), 2049-2052

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Cyclohexane ;  8 min, rt
リファレンス
Efficient synthetic photocyclization for phenacenes using a continuous flow reactor
Okamoto, Hideki; et al, Chemistry Letters, 2014, 43(7), 994-996

ごうせいかいろ 28

はんのうじょうけん
1.1 Catalysts: Benzyltrimethylammonium tribromide Solvents: Dichloromethane ;  2 h, 25 °C
リファレンス
Ring-closing olefin metathesis of 2,2'-divinylbiphenyls: A novel and general approach to phenanthrenes
Iuliano, Anna; et al, Organic Letters, 2004, 6(21), 3711-3714

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile ;  5 h, 80 °C
リファレンス
Stannylated Vinylic Addition Polynorbornene: Probing a Reagent for Friendly Tin-Mediated Radical Processes
Garcia-Loma, Rodrigo; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4247-4254

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Aluminum chloride Catalysts: Ethanethiol
リファレンス
Hard acid and soft nucleophile system. VII. A convenient reduction of functionalized polyarenes to parent polyarenes
Node, Manabu; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(12), 4306-11

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Hexamethylditin Catalysts: Tetrakis(triphenylphosphine)palladium
リファレンス
Intramolecular biaryl coupling: asymmetric synthesis of the chiral B-ring diol unit of pradimicinone
Kelly, T. Ross; et al, Tetrahedron Letters, 1990, 31(2), 161-4

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Graphite (acidic, graphite oxide) Solvents: Chloroform ;  24 h, 100 °C; 100 °C → rt
リファレンス
C-H oxidation using graphite oxide
Jia, Hong-Peng; et al, Tetrahedron, 2011, 67(24), 4431-4434

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
リファレンス
Synthesis of 1,4-, 2,4-, and 3,4-dimethylphenanthrenes: a novel deoxygenation of arene 1,4-endoxides with trimethylsilyl iodide
Jung, Kee Yong; et al, Journal of Organic Chemistry, 1989, 54(24), 5667-75

ごうせいかいろ 34

はんのうじょうけん
リファレンス
Deoxygenation of 1,4-epoxy-1,4-dihydroarenes with enneacarbonyldiiron
Best, Wayne M.; et al, Australian Journal of Chemistry, 1982, 35(4), 843-8

ごうせいかいろ 35

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  4 h, 90 °C
リファレンス
Nickel-Catalyzed Synthesis of Stereochemically Defined Enamides via Bi- and Tricomponent Coupling Reaction
Liu, Y.; et al, Organic Letters, 2017, 19(19), 5034-5037

ごうせいかいろ 36

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide ,  Water Catalysts: Cobalt dibromide ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  6 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates
Li, Ninglin; et al, Journal of Organic Chemistry, 2021, 86(2), 1972-1979

ごうせいかいろ 37

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  20 min, 0 °C
1.2 Solvents: Water ;  pH 7
リファレンス
Facile Synthesis of Polycyclic Aromatic Hydrocarbons: Bronsted Acid Catalyzed Dehydrative Cycloaromatization of Carbonyl Compounds in 1,1,1,3,3,3-Hexafluoropropan-2-ol
Fujita, Takeshi; et al, European Journal of Organic Chemistry, 2017, 2017(2), 262-265

ごうせいかいろ 38

はんのうじょうけん
1.1 Reagents: Aluminum chloride
リファレンス
A convenient reduction of functionalized polycyclic aromatics into parent hydrocarbons
Node, Manabu; et al, Tetrahedron Letters, 1982, 23(6), 689-92

ごうせいかいろ 39

はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  48 h, rt
リファレンス
Ni-catalyzed mild hydrogenolysis and oxidations of C-O bonds via carbonate redox tags
Toupalas, Georgios ; et al, Nature Communications, 2023, 14(1),

Phenanthrene Raw materials

Phenanthrene Preparation Products

Phenanthrene 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:85-01-8)Phenanthrene
A1205347
清らかである:99%/99%
はかる:25g/500g
価格 ($):162.0/175.0